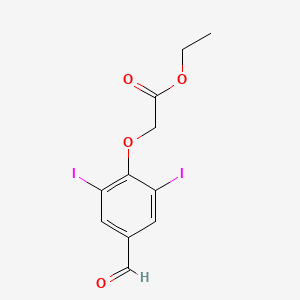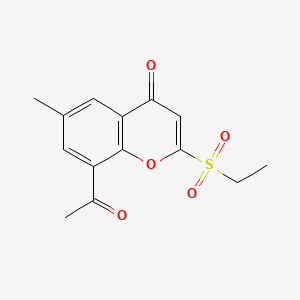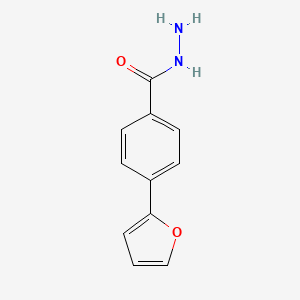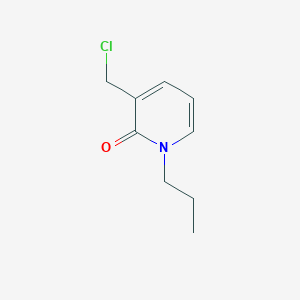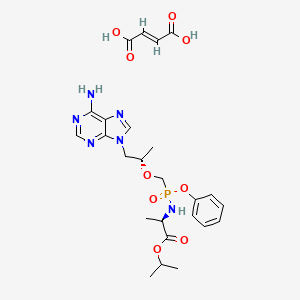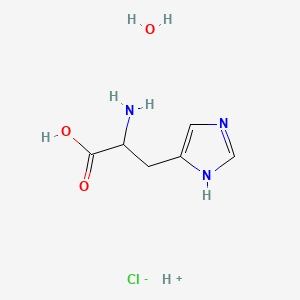
4-(2-Chlorophenyl)-9,9-diphenyl-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenyl)-9,9-diphenyl-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a chlorophenyl group attached to the fluorene core, which is further substituted with two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-9,9-diphenyl-9H-fluorene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of fluorene with 2-chlorobenzoyl chloride, followed by reduction and subsequent substitution reactions to introduce the phenyl groups. The reaction conditions often require the use of Lewis acids like aluminum chloride (AlCl₃) as catalysts and solvents such as dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where halogenation, nitration, or sulfonation can occur using reagents like bromine (Br₂), nitric acid (HNO₃), or sulfuric acid (H₂SO₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ with Pd/C catalyst.
Substitution: Br₂ for bromination, HNO₃ for nitration, and H₂SO₄ for sulfonation.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced fluorene derivatives.
Substitution: Halogenated, nitrated, or sulfonated fluorene derivatives.
科学的研究の応用
4-(2-Chlorophenyl)-9,9-diphenyl-9H-fluorene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 4-(2-Chlorophenyl)-9,9-diphenyl-9H-fluorene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
類似化合物との比較
Fluorene: The parent compound, lacking the chlorophenyl and phenyl substitutions.
2-Chlorofluorene: Similar structure but with a chlorine atom directly attached to the fluorene core.
9,9-Diphenylfluorene: Lacks the chlorophenyl group but has the diphenyl substitution.
Uniqueness: 4-(2-Chlorophenyl)-9,9-diphenyl-9H-fluorene is unique due to the combination of the chlorophenyl and diphenyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
713127-22-1 |
|---|---|
分子式 |
C31H21Cl |
分子量 |
428.9 g/mol |
IUPAC名 |
4-(2-chlorophenyl)-9,9-diphenylfluorene |
InChI |
InChI=1S/C31H21Cl/c32-29-21-10-8-16-24(29)25-18-11-20-28-30(25)26-17-7-9-19-27(26)31(28,22-12-3-1-4-13-22)23-14-5-2-6-15-23/h1-21H |
InChIキー |
KZTKTOUDRRNTNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C(C=CC=C42)C5=CC=CC=C5Cl)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14886217.png)
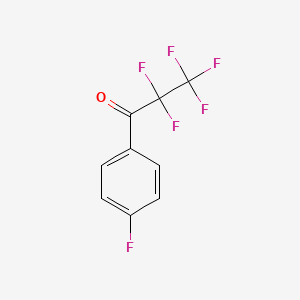
![Pyrrolidin-1-yl[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14886234.png)
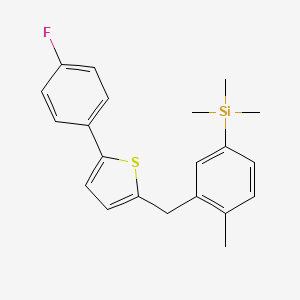
![tert-Butyl (3R,5S)-5-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14886268.png)
![Bicyclo[2.1.0]pentan-1-amine hydrochloride](/img/structure/B14886274.png)
![tert-Butyl 3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B14886282.png)

